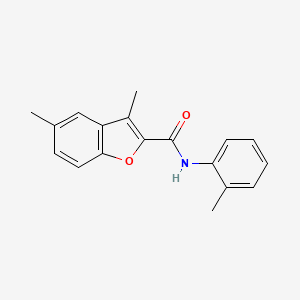

1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

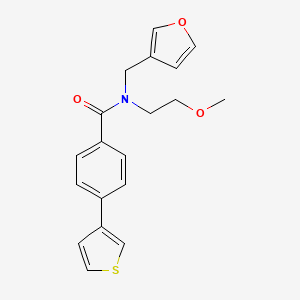

The compound 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives are known for their wide range of biological activities, including antibacterial and anticancer properties. The specific structure of this compound suggests potential pharmacological applications, as indicated by the related research on similar quinazolinone derivatives .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the condensation of various reagents, such as acylhydrazines with urea or isocyanates with amines. In the case of this compound, the synthesis would likely involve a similar condensation reaction, possibly starting with a 2-fluorophenyl isocyanate and an appropriate amine with a quinazolinone structure. The synthesis process would require careful control of reaction conditions to ensure the formation of the desired product and minimize by-products .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone core, which can be substituted at various positions to yield a wide array of derivatives. The presence of a fluorophenyl group and a urea moiety in the compound suggests that it would exhibit unique physical and chemical properties, as well as biological activity. The structure would be confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry .

Chemical Reactions Analysis

Quinazolinone derivatives can participate in various chemical reactions, primarily due to their reactive sites, such as the carbonyl group and the nitrogen atoms in the quinazolinone ring. These sites can undergo nucleophilic attacks, condensation, and substitution reactions, which can be exploited to further modify the compound or to synthesize related derivatives. The fluorine atom on the phenyl ring can also influence the reactivity of the compound, potentially affecting its interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would include its melting point, solubility, and stability, which are important for its handling and formulation. The presence of the fluorine atom is likely to influence these properties, as well as the compound's lipophilicity and potential membrane permeability. These properties are crucial for determining the compound's suitability as a drug candidate and its pharmacokinetic profile .

Aplicaciones Científicas De Investigación

Supramolecular Gelators and Photophysical Properties

Research has identified quinoline urea derivatives as potential supramolecular gelators. These compounds, including similar structures to 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea, have been synthesized and structurally characterized, demonstrating their ability to form complexes with silver ions. Such complexes exhibit unique gelation behavior and photophysical properties, making them of interest for applications in material science and photophysical studies (Braga et al., 2013).

Neurokinin-1 Receptor Antagonism

Another significant area of application involves neurokinin-1 (NK1) receptor antagonism. Compounds with a structure similar to this compound have been identified as brain-penetrant, selective, and high-affinity NK1 receptor antagonists. Such compounds offer a novel therapeutic strategy for treating various psychiatric disorders associated with stress or hyperarousal states, demonstrating the potential of these compounds in neuropsychiatric drug development (Bonaventure et al., 2015).

Antimicrobial and Antibacterial Activities

The antimicrobial and antibacterial properties of fluoroquinolones and related compounds have been extensively studied. Research into derivatives of quinolones and naphthyridones has unveiled compounds with potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These findings underscore the potential of this compound derivatives in developing new antibiotics with broad-spectrum efficacy (Kuramoto et al., 2003).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea involves the reaction of 2-amino-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)propanoic acid with 2-fluoroaniline, followed by the addition of a carbonyl diimidazole (CDI) coupling agent to form the urea bond.", "Starting Materials": [ "2-amino-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)propanoic acid", "2-fluoroaniline", "Carbonyl diimidazole (CDI)" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)propanoic acid and 2-fluoroaniline in a suitable solvent such as dichloromethane or dimethylformamide.", "Step 2: Add a coupling agent such as carbonyl diimidazole (CDI) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the resulting product by column chromatography or recrystallization to obtain 1-(2-Fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea as a white solid." ] } | |

Número CAS |

899728-37-1 |

Fórmula molecular |

C18H17FN4O2 |

Peso molecular |

340.358 |

Nombre IUPAC |

1-(2-fluorophenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |

InChI |

InChI=1S/C18H17FN4O2/c1-11(2)23-16(12-7-3-5-9-14(12)21-18(23)25)22-17(24)20-15-10-6-4-8-13(15)19/h3-11H,1-2H3,(H2,20,22,24) |

Clave InChI |

JURLARGLPFAZBI-CJLVFECKSA-N |

SMILES |

CC(C)N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2530419.png)

![3-Fluorosulfonyloxy-5-[(3-methoxycyclohexyl)carbamoyl]pyridine](/img/structure/B2530422.png)

![(2S)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-5-carboxylic acid](/img/structure/B2530426.png)

![2-(2,4-Dichlorophenyl)-2-[6,7-dichloro-3-(trifluoromethyl)-2-quinoxalinyl]acetonitrile](/img/structure/B2530429.png)